An In-depth Technical Guide to 2-Fluoro-4-nitroanisole (CAS 455-93-6): A Cornerstone Intermediate for Modern Chemistry
An In-depth Technical Guide to 2-Fluoro-4-nitroanisole (CAS 455-93-6): A Cornerstone Intermediate for Modern Chemistry
This guide provides an in-depth technical overview of 2-Fluoro-4-nitroanisole, a key building block in the synthesis of complex molecules. Targeted at researchers, scientists, and professionals in drug development and material science, this document delves into the compound's properties, reactivity, synthesis, and applications, offering field-proven insights into its utility.
Introduction: The Strategic Value of 2-Fluoro-4-nitroanisole
2-Fluoro-4-nitroanisole (CAS No. 455-93-6) is a highly functionalized aromatic compound that has established itself as a critical intermediate in diverse fields, most notably in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular architecture, featuring a methoxy group, a nitro group, and a fluorine atom strategically positioned on a benzene ring, provides a unique combination of reactivity and stability.[1][4] The electron-withdrawing nature of the nitro group activates the ring for specific transformations, while the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[4][5] This guide will explore the fundamental chemistry of this versatile molecule, providing the technical understanding necessary to leverage its full potential in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for quality control.
Physicochemical Properties
2-Fluoro-4-nitroanisole is typically a white to light yellow crystalline powder, a form that simplifies handling and storage in a laboratory setting.[4] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 455-93-6 | [6] |
| Molecular Formula | C₇H₆FNO₃ | [4][6][7] |
| Molecular Weight | 171.13 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 103-105 °C | [4][6][8] |
| Boiling Point | 277.2 ± 20.0 °C (Predicted) | [6][8] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6][8] |
| Solubility | Soluble in Toluene | [6][8] |
| Flash Point | 135.1 °C | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Fluoro-4-nitroanisole. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region will show complex splitting patterns due to the different electronic environments and couplings between the protons and the fluorine atom. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F), which is characteristic of organofluorine compounds. The carbons attached to the methoxy and nitro groups will also have distinct chemical shifts.
-
IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching for the anisole ether will be observed, as will C-F and aromatic C-H stretching bands.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 171.13).[9] Fragmentation patterns can provide further structural confirmation.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2-Fluoro-4-nitroanisole is Nucleophilic Aromatic Substitution (SNAr).[4] This reaction is synthetically powerful because it allows for the direct formation of new bonds to an aromatic ring, a core structure in many drugs and materials.
Mechanistic Rationale
The facility of the SNAr reaction in this molecule is not accidental; it is a direct consequence of its electronic structure:
-
Activation by the Nitro Group: The nitro group (-NO₂) is a potent electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It does so by withdrawing electron density from the ring, making the carbon atoms more electrophilic.[10][11]
-
Stabilization of the Intermediate: During an SNAr reaction, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][12] The negative charge of this intermediate is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization and lowering the activation energy of the reaction.[10][11]
-
Fluorine as an Excellent Leaving Group: In the context of SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[5] This is counterintuitive based on bond strength but is explained by the rate-determining step. The initial attack of the nucleophile on the aromatic ring is typically the slow step, not the breaking of the carbon-halogen bond.[5] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, thus accelerating this initial attack.[13]
Generalized SNAr Workflow
The diagram below illustrates the general mechanism of an SNAr reaction on 2-Fluoro-4-nitroanisole, where "Nu" represents a generic nucleophile.
Caption: Generalized SNAr mechanism for 2-Fluoro-4-nitroanisole.
Synthesis Protocol: Nitration of 2-Fluoroanisole
A common and reliable method for the laboratory-scale synthesis of 2-Fluoro-4-nitroanisole involves the direct nitration of 2-fluoroanisole. The following protocol is adapted from established procedures.[14]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-4-nitroanisole.
Step-by-Step Methodology
Materials:
-
2-fluoroanisole (2.26 mol, 285 g)
-
Acetic anhydride (1.1 L)
-
Fuming nitric acid (sp. gr. 1.59, 114 mL)
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 285 g (2.26 mol) of 2-fluoroanisole in 1.1 L of acetic anhydride. Stir the solution and cool it to -2°C using an appropriate cooling bath.[14]
-
Nitration: Add 114 mL of fuming nitric acid dropwise to the cold, stirred solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature between -2°C and 0°C.[14]
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 5 hours.[14]
-
Quenching: Pour the reaction mixture into 4.0 L of cold water. A suspension will form.[14]
-
Precipitation/Extraction: Stir the aqueous suspension for 1.5 hours. The mixture can be stored (e.g., for 15 hours) to allow for complete precipitation. Extract the product into methylene chloride (2 x 1.0 L).[14]
-
Workup: Combine the organic extracts and wash them twice with 500 mL portions of water. Dry the organic layer over anhydrous magnesium sulfate.[14]
-
Isolation: Concentrate the dried solution under reduced pressure (in vacuo) to yield the crude product.[14]
-
Purification: Recrystallize the crude solid from ethanol to obtain purified 2-Fluoro-4-nitroanisole. A yield of approximately 38% of material suitable for subsequent transformations can be expected.[14]
Applications in Research and Development
The synthetic utility of 2-Fluoro-4-nitroanisole is broad, making it a valuable commodity for innovation across several scientific sectors.
-
Pharmaceutical Development: This compound is a vital building block for numerous Active Pharmaceutical Ingredients (APIs).[1][2] The fluorine atom can enhance metabolic stability and binding affinity in the final drug molecule, while the nitro and methoxy groups provide versatile handles for further synthetic elaboration.[2] It is frequently used in the synthesis of molecules with potential anti-inflammatory and analgesic properties.[1]
-
Agrochemical Formulations: In the agrochemical industry, 2-Fluoro-4-nitroanisole serves as a critical intermediate for creating effective herbicides and pesticides.[1][3] The specific functional groups can be tailored to influence the biological activity, stability, and delivery mechanism of the final crop protection product.[3]
-
Material Science: The incorporation of fluorine into organic molecules can impart unique properties such as enhanced thermal stability and altered electronic characteristics. Consequently, 2-Fluoro-4-nitroanisole is employed in the development of specialized polymers and coatings.[1][15]
-
Photochemical Research: The photoreactions of 2-halo-4-nitroanisoles, including the 2-fluoro derivative, have been investigated with various nucleophiles. This highlights its utility as a substrate for studying photochemical reaction mechanisms and as a potential biochemical photoprobe for investigating biological systems.[15][16]
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with 2-Fluoro-4-nitroanisole.
Hazard Identification
According to its Safety Data Sheet (SDS), the compound presents the following hazards:
The GHS signal word is "Warning".[7][8]
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8] Avoid the formation of dust and aerosols.[7]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from incompatible materials.[7] The recommended storage condition is sealed in a dry environment at room temperature.[8]
Conclusion
2-Fluoro-4-nitroanisole is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity centered on the SNAr mechanism, and established synthesis routes make it a reliable and versatile building block. For scientists in drug discovery, agrochemical development, and material science, a comprehensive understanding of this compound's technical profile is essential for designing next-generation molecules and technologies.
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